molecular formula C13H20O B7806506 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one

4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one

Cat. No.: B7806506
M. Wt: 192.30 g/mol
InChI Key: PSQYTAPXSHCGMF-UHFFFAOYSA-N
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Description

4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one, also known as β-Ionone, is a naturally occurring compound found in various essential oils. It is a key component in the aroma of violets and is widely used in the fragrance and flavor industry. The compound has a molecular formula of C13H20O and a molecular weight of 192.2973 g/mol .

Scientific Research Applications

4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one typically involves the aldol condensation of citral and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to promote the condensation, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of β-Ionone involves the use of large-scale reactors where citral and acetone are mixed in the presence of a base catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified using techniques such as fractional distillation .

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ionone epoxide or ionone acid.

    Reduction: Reduction of β-Ionone can yield dihydroionone.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under acidic or basic conditions[][3].

Major Products Formed

    Oxidation: Ionone epoxide, ionone acid.

    Reduction: Dihydroionone.

    Substitution: Various substituted ionone derivatives[][3].

Mechanism of Action

The mechanism of action of 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic violet-like aroma. In biological systems, it may interact with various enzymes and receptors, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one is unique due to its specific structure, which imparts a characteristic violet-like aroma. This makes it highly valuable in the fragrance industry. Additionally, its versatility in undergoing various chemical reactions makes it a useful intermediate in organic synthesis .

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQYTAPXSHCGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025451
Record name 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14901-07-6
Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14901-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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